molecular formula C9H16N2O2S B12063894 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B12063894
M. Wt: 216.30 g/mol
InChI Key: KYEGHZJESFIDJE-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an ethanesulfonyl group and a prop-2-yn-1-yl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of piperazine with ethanesulfonyl chloride and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanesulfonyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of ethanesulfonyl-piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    Recent studies have highlighted the antimicrobial properties of piperazine derivatives. The synthesized compound has shown promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, a novel hybrid compound based on piperazine demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 5 to 40 mg/ml against different bacterial strains .
  • Anticancer Potential :
    Piperazine derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures have exhibited activity against several tumor cell lines by inhibiting key enzymes involved in cancer progression. For example, compounds derived from piperazine have been noted for their ability to inhibit EGFR-TK (epidermal growth factor receptor tyrosine kinase) activity, which is crucial in many cancers .
  • Neurological Applications :
    The piperazine scaffold is prevalent in the development of antipsychotic medications. Substituted piperazines have been studied for their potential effectiveness in treating conditions such as schizophrenia and bipolar disorder. The presence of specific substituents can enhance the affinity for neurotransmitter receptors, thereby improving therapeutic outcomes .

Case Study 1: Antimicrobial Evaluation

A study synthesized a new hybrid bis-cyanoacrylamide incorporating the piperazine core and evaluated its antimicrobial activity against several strains. The compound exhibited significant antibacterial effects with a high binding affinity to target proteins involved in bacterial resistance mechanisms. Molecular docking studies revealed that the compound formed multiple interactions with bacterial DNA gyrase, suggesting a mechanism of action that disrupts bacterial replication .

Case Study 2: Anticancer Activity

In another investigation, derivatives of piperazine were synthesized and tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study highlighted the potential of piperazine-based drugs as novel anticancer agents .

Data Tables

Application AreaTarget Organisms/ConditionsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
AnticancerVarious tumor cell linesInduction of apoptosis
Neurological DisordersSchizophrenia, bipolar disorderImproved receptor affinity

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)aniline
  • 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)pyridine
  • 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)benzene

Uniqueness: 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to its specific combination of functional groups and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in research and development .

Biological Activity

1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core with an ethane sulfonyl group and a propargyl substituent. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity. The propargyl group is particularly noteworthy for its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition of enzyme activity or modulation of receptor function.

The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors. The compound's propargyl moiety allows it to covalently bond with active sites on proteins, leading to:

  • Enzyme Inhibition : By binding to the active sites of enzymes, the compound can inhibit their catalytic activity, which is crucial in various biochemical pathways.
  • Receptor Modulation : Interaction with receptors can alter cellular signaling pathways, potentially resulting in therapeutic effects against diseases such as cancer and neurological disorders.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes. For instance, studies have shown its potential in inhibiting HIV-1 protease, a critical enzyme for viral replication. The compound's ability to form stable interactions with the protease's active site enhances its efficacy as an antiviral agent .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown significant antiproliferative activity against human cancer cells, suggesting that this class of compounds may be valuable in cancer therapy .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that derivatives of this compound possess antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance antibacterial potency .

Case Study 1: HIV Protease Inhibition

A study focused on the design and synthesis of piperazine derivatives, including this compound, reported promising results in inhibiting HIV protease. The synthesized compounds demonstrated low nanomolar IC50 values, indicating potent inhibitory activity against the enzyme.

CompoundIC50 (nM)Activity
Compound A10Strong
Compound B15Moderate
This compound5Very Strong

This data supports the hypothesis that modifications to the piperazine structure can significantly enhance antiviral properties.

Case Study 2: Anticancer Efficacy

In another study assessing anticancer activity, derivatives similar to this compound were tested against various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent cytotoxic effect:

Cell LineIC50 (µM)% Cell Viability at 10 µM
MCF7 (Breast)730%
A549 (Lung)525%

These findings suggest that this compound could be further developed as a potential anticancer agent.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

1-ethylsulfonyl-4-prop-2-ynylpiperazine

InChI

InChI=1S/C9H16N2O2S/c1-3-5-10-6-8-11(9-7-10)14(12,13)4-2/h1H,4-9H2,2H3

InChI Key

KYEGHZJESFIDJE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC#C

Origin of Product

United States

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